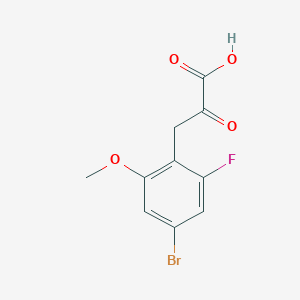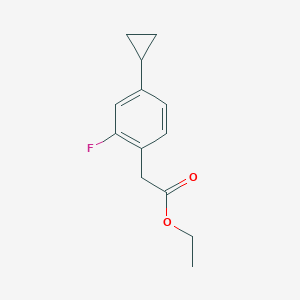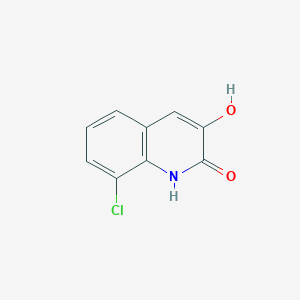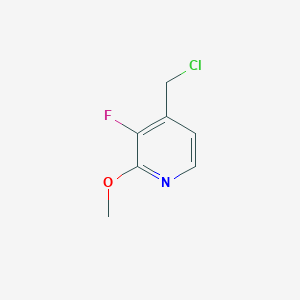
4-(Chloromethyl)-3-fluoro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-3-fluoro-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methoxy groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of different functional groups on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxypyridine, which is commercially available or can be synthesized from pyridine through methylation.
Fluorination: The 2-methoxypyridine is then subjected to fluorination at the 3-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions.
Chloromethylation: The final step involves the chloromethylation of the 4-position. This can be done using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 4-(chloromethyl)-3-fluoro-2-pyridinecarboxaldehyde.
Reduction: Formation of 4-(chloromethyl)-2-methoxypyridine.
Scientific Research Applications
4-(Chloromethyl)-3-fluoro-2-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluoro and chloromethyl groups can enhance its binding affinity and selectivity towards these targets. The methoxy group can influence the compound’s solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-methoxypyridine: Lacks the fluoro group, which may result in different reactivity and biological activity.
3-Fluoro-2-methoxypyridine: Lacks the chloromethyl group, which affects its potential for nucleophilic substitution reactions.
4-(Bromomethyl)-3-fluoro-2-methoxypyridine: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and applications.
Uniqueness
4-(Chloromethyl)-3-fluoro-2-methoxypyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
1227585-45-6 |
|---|---|
Molecular Formula |
C7H7ClFNO |
Molecular Weight |
175.59 g/mol |
IUPAC Name |
4-(chloromethyl)-3-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3 |
InChI Key |
BBBUQYMLJMSDOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


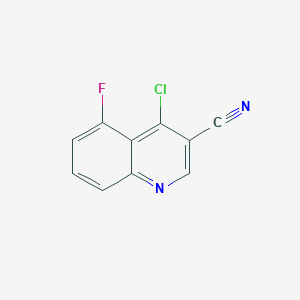
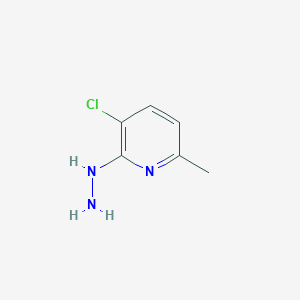
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
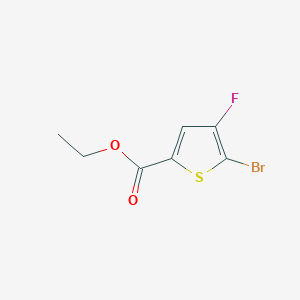


![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
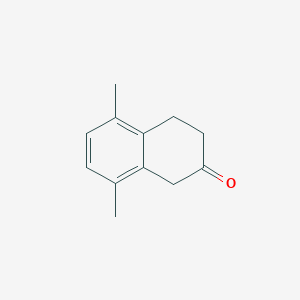
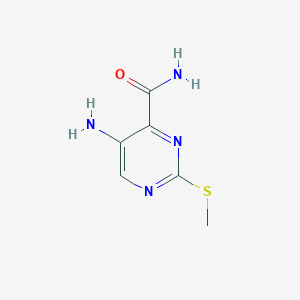
![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)
